Aminoguanidine hydrochloride

Catalog No.
S539684
CAS No.
1937-19-5
M.F
CH7ClN4
M. Wt
110.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoguanidine hydrochloride

CAS Number

1937-19-5

Product Name

Aminoguanidine hydrochloride

IUPAC Name

amino(diaminomethylidene)azanium;chloride

Molecular Formula

CH7ClN4

Molecular Weight

110.55 g/mol

InChI

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H

InChI Key

UBDZFAGVPPMTIT-UHFFFAOYSA-N

SMILES

C(=NN)(N)N.Cl

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Pimagedine, MDL-201228; YM-585; GER-11; MDL201228; YM585; GER11. aminoguanidine. Pimagedine hydrochloride; Guanylhydrazine hydrochloride

Canonical SMILES

C(=[NH+]N)(N)N.[Cl-]

Isomeric SMILES

C(=N/N)(\[NH3+])/N.[Cl-]

Description

The exact mass of the compound Aminoguanidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nitric Oxide Synthase (NOS) Inhibitor

One of the primary areas of research for AG lies in its ability to inhibit nitric oxide synthase (NOS). NOS is an enzyme responsible for producing nitric oxide (NO), a signaling molecule involved in various physiological processes. AG acts as a selective inhibitor of inducible NOS (iNOS), the form of the enzyme that is upregulated in response to inflammation and other stimuli [1]. This property makes AG a valuable tool for studying the role of iNOS and NO in different diseases.

For instance, studies have investigated the effect of AG on bone healing. Nitric oxide plays a complex role in bone formation and remodeling. Research suggests that by inhibiting iNOS with AG, bone healing can be promoted in animal models [2, 3].

Advanced Glycation End Products (AGE) Inhibitor

Another area of research explores AG's potential to inhibit the formation of Advanced Glycation End Products (AGEs). AGEs are a group of harmful compounds formed by the non-enzymatic reaction between sugars and proteins or lipids. They accumulate in the body over time and are implicated in various age-related diseases such as diabetes and Alzheimer's disease [4]. Studies have shown that AG can prevent the formation of AGEs, suggesting its potential role in preventing or managing these conditions [5].

Here are the references used for this information:

  • [1] Histological assessment of the local effect of different concentrations of aminoguanidine hydrochloride on bone healing in rats: )
  • [2] The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing: )
  • [3] Shukla A, Khanna D, Godbole AA, et al. Regulation of collagen metabolism in wounds by nitric oxide. Wound Repair Regen. 2003;11(2):152-162. doi:10.1046/j.1524-4758.2003.00022.x [Not freely available online]
  • [4] Advanced Glycation End Products (AGEs): )
  • [5] Soft-tissue wound healing by anti-advanced glycation end-products agents: )

Aminoguanidine hydrochloride is a chemical compound with the molecular formula CH7ClN4\text{CH}_7\text{ClN}_4 and a molecular weight of approximately 110.5 g/mol. It appears as a white to off-white crystalline solid and is soluble in various solvents including dimethylformamide, dimethyl sulfoxide, and ethanol. The compound is primarily known for its role as a pharmaceutical agent and research tool, particularly in studies related to diabetes and neurodegenerative diseases .

Aminoguanidine's mechanism of action is believed to be multifactorial. It inhibits the enzymes diamine oxidase and nitric oxide synthase, which may help regulate levels of reactive oxygen species and inflammation associated with diabetic nephropathy [, ]. Additionally, it might directly scavenge free radicals and interact with AGEs, preventing their detrimental effects on tissues [].

Physical and Chemical Properties

  • Appearance: Colorless solid [].
  • Melting point: 232-234 °C [].
  • Solubility: Soluble in water and ethanol [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Aminoguanidine hydrochloride is considered a skin irritant and may cause allergic reactions []. It should be handled with appropriate personal protective equipment and following safety protocols for laboratory chemicals.

, particularly those involving guanidine derivatives. It can react with carbonyl compounds to form hydrazones and is also known to interact with nitric oxide synthase, acting as an inhibitor . The compound can undergo hydrolysis under acidic or basic conditions, yielding guanidine and hydrochloric acid. Additionally, it can be involved in the formation of copper complexes, which have been studied for their thermodynamic stability .

Aminoguanidine hydrochloride exhibits significant biological activity, particularly in the context of diabetes. It is known to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. The compound has also shown potential neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease . Furthermore, aminoguanidine has been investigated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines .

Aminoguanidine hydrochloride can be synthesized through several methods:

  • Reaction of Guanidine with Hydrochloric Acid: This method involves the direct reaction of guanidine with hydrochloric acid to yield aminoguanidine hydrochloride.
  • Reduction of Guanylhydrazone Derivatives: Aminoguanidine can also be synthesized by reducing guanylhydrazones using sodium cyanoborohydride, achieving high yields .
  • Microwave-Assisted Synthesis: Recent studies have demonstrated that microwave irradiation can enhance the synthesis efficiency of aminoguanidine derivatives from aromatic ketones .

Aminoguanidine hydrochloride has several applications:

  • Pharmaceutical Research: It is used extensively in studies aimed at understanding diabetic complications and developing potential treatments.
  • Neuroprotection: Due to its ability to inhibit AGEs, it is being researched for its protective effects against neurodegenerative diseases.
  • Anticancer Studies: Its cytotoxic properties make it a subject of interest in cancer research.
  • Inhibition of Nitric Oxide Synthase: This property is significant in studies related to cardiovascular health and inflammation .

Research indicates that aminoguanidine hydrochloride interacts with various biological systems:

  • Nitric Oxide Synthase Inhibition: It has been shown to inhibit nitric oxide synthase activity, which could have implications for cardiovascular health and inflammatory responses .
  • Formation of Copper Complexes: Studies on copper complexes involving aminoguanidine suggest potential applications in coordination chemistry and catalysis .
  • Cell Viability Studies: In vitro studies have demonstrated its effects on cell viability across different cancer cell lines, indicating its potential as an anticancer agent .

Aminoguanidine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
GuanidineBasic structure similar; lacks amino groupMore basic; used primarily as a nitrogen source
MetforminBoth are used in diabetes treatmentMetformin primarily acts on glucose metabolism
HydrazineContains similar nitrogen functionalitiesMore reactive; used as a rocket propellant
1-Amino-2-thioureaSimilar amino group; contains sulfurInvolved in different reaction mechanisms

Aminoguanidine hydrochloride's unique ability to inhibit the formation of advanced glycation end products distinguishes it from these similar compounds, making it particularly relevant in diabetic research and neuroprotection studies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

110.0359239 g/mol

Monoisotopic Mass

110.0359239 g/mol

Heavy Atom Count

6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A2Z7G2RGAH

Related CAS

79-17-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (43.42%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
AOC1 (DAO) [HSA:26] [KO:K11182]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1937-19-5
16139-18-7

Wikipedia

Pimagedine hydrochloride

General Manufacturing Information

Hydrazinecarboximidamide, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Malmberg CE, Chamberland S. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J Vis Exp. 2016 Sep 9;(115). doi: 10.3791/53593. PubMed PMID: 27684512.
2: Alipour M, Amini B, Adineh F, Feizi H, Jafari MR. Effect of sub-chronic intraperitoneal administration of aminoguanidine on the memory and hippocampal apoptosis-related genes in diabetic rats. Bratisl Lek Listy. 2016;117(8):472-9. PubMed PMID: 27546701.
3: Anaeigoudari A, Soukhtanloo M, Reisi P, Beheshti F, Hosseini M. Inducible nitric oxide inhibitor aminoguanidine, ameliorates deleterious effects of lipopolysaccharide on memory and long term potentiation in rat. Life Sci. 2016 Aug 1;158:22-30. doi: 10.1016/j.lfs.2016.06.019. Epub 2016 Jun 21. PubMed PMID: 27341994.
4: Silva FP, Dantas BB, Faheina Martins GV, de Araújo DA, Vasconcellos ML. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules. 2016 Jun 21;21(6). pii: E671. doi: 10.3390/molecules21060671. PubMed PMID: 27338323.
5: Alipour M, Adineh F, Mosatafavi H, Aminabadi A, Monirinasab H, Jafari MR. Effect of chronic intraperitoneal aminoguanidine on memory and expression of Bcl-2 family genes in diabetic rats. Can J Physiol Pharmacol. 2016 Jun;94(6):669-75. doi: 10.1139/cjpp-2015-0357. Epub 2015 Nov 10. PubMed PMID: 27210113.
6: Lafioniatis A, Orfanidou MA, Papadopoulou ES, Pitsikas N. Effects of the inducible nitric oxide synthase inhibitor aminoguanidine in two different rat models of schizophrenia. Behav Brain Res. 2016 Aug 1;309:14-21. doi: 10.1016/j.bbr.2016.04.043. Epub 2016 Apr 28. PubMed PMID: 27132765.
7: Tian M, Qing C, Niu Y, Dong J, Cao X, Song F, Ji X, Lu S. Aminoguanidine cream ameliorates skin tissue microenvironment in diabetic rats. Arch Med Sci. 2016 Feb 1;12(1):179-87. doi: 10.5114/aoms.2016.57595. Epub 2016 Feb 2. PubMed PMID: 26925135; PubMed Central PMCID: PMC4754380.
8: Colzani M, De Maddis D, Casali G, Carini M, Vistoli G, Aldini G. Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. ChemMedChem. 2016 Aug 19;11(16):1778-89. doi: 10.1002/cmdc.201500552. Epub 2016 Feb 17. PubMed PMID: 26891408.
9: de Souza Ferreira C, Pennacchi PC, Araújo TH, Taniwaki NN, de Araújo Paula FB, da Silveira Duarte SM, Rodrigues MR. Aminoguanidine treatment increased NOX2 response in diabetic rats: Improved phagocytosis and killing of Candida albicans by neutrophils. Eur J Pharmacol. 2016 Feb 5;772:83-91. doi: 10.1016/j.ejphar.2015.12.044. Epub 2015 Dec 24. PubMed PMID: 26724393.
10: Ekici K, Temelli O, Parlakpinar H, Samdanci E, Polat A, Beytur A, Tanbek K, Ekici C, Dursun IH. Beneficial effects of aminoguanidine on radiotherapy-induced kidney and testis injury. Andrologia. 2016 Aug;48(6):683-92. doi: 10.1111/and.12500. Epub 2015 Nov 27. PubMed PMID: 26610736.
11: Hafez HM, Ibrahim MA, Ibrahim SA, Amin EF, Goma W, Abdelrahman AM. Potential protective effect of etanercept and aminoguanidine in methotrexate-induced hepatotoxicity and nephrotoxicity in rats. Eur J Pharmacol. 2015 Dec 5;768:1-12. doi: 10.1016/j.ejphar.2015.08.047. Epub 2015 Aug 30. PubMed PMID: 26332135.
12: Kazmierczak PA, Dobaczewski MP, Przygodzki T, Carsky J, Watala C. β-Resorcylidene aminoguanidine (RAG) dilates coronary arteries in an endothelium-independent manner. Pharmacol Rep. 2015 Jun;67(3):631-5. doi: 10.1016/j.pharep.2015.01.003. Epub 2015 Jan 20. PubMed PMID: 25933980.
13: Yanilmaz M, Akduman D, Sagun ÖF, Haksever M, Yazicilar O, Orhan I, Akpolat N, Gök U. The effects of aminoguanidine, methylprednisolone, and melatonin on nerve recovery in peripheral facial nerve neurorrhaphy. J Craniofac Surg. 2015 May;26(3):667-72. doi: 10.1097/SCS.0000000000001503. PubMed PMID: 25933145.
14: Orman D, Vardi N, Ates B, Taslidere E, Elbe H. Aminoguanidine mitigates apoptosis, testicular seminiferous tubules damage, and oxidative stress in streptozotocin-induced diabetic rats. Tissue Cell. 2015 Jun;47(3):284-90. doi: 10.1016/j.tice.2015.03.006. Epub 2015 Apr 2. PubMed PMID: 25862575.
15: Ashraf JM, Shahab U, Tabrez S, Lee EJ, Choi I, Ahmad S. Quercetin as a finer substitute to aminoguanidine in the inhibition of glycation products. Int J Biol Macromol. 2015;77:188-92. doi: 10.1016/j.ijbiomac.2015.03.021. Epub 2015 Mar 20. PubMed PMID: 25799884.
16: Barmaki B, Khazaei M. Effect of aminoguanidine on cardiovascular responses and survival time during blood loss: A study in normotensive and deoxycorticosterone acetate-salt hypertensive rats. Int J Appl Basic Med Res. 2015 Jan-Apr;5(1):12-7. doi: 10.4103/2229-516X.149222. PubMed PMID: 25664261; PubMed Central PMCID: PMC4318093.
17: Majd AA, Goodarzi MT, Hassanzadeh T, Tavilani H, Karimi J. Aminoguanidine partially prevents the reduction in liver pyruvate kinase activity in diabetic rats. Adv Biomed Res. 2014 Dec 31;3:260. doi: 10.4103/2277-9175.148233. eCollection 2014. PubMed PMID: 25625099; PubMed Central PMCID: PMC4298874.
18: Alipour M, Ghadiri-Soufi F, Jafari MR. Corrigendum: Effect of aminoguanidine on sciatic functional index, oxidative stress, and rate of apoptosis in an experimental rat model of ischemia-reperfusion injury. Can J Physiol Pharmacol. 2015 Apr;93(4):309. doi: 10.1139/cjpp-2014-0484. Epub 2015 Jan 7. PubMed PMID: 25563668.
19: Tella E, Aldahlawi S, Eldeeb A, El Gazaerly H. The Effect of Systemic Delivery of Aminoguanidine versus Doxycycline on the Resorptive Phase of Alveolar Bone Following modified Widman Flap in Diabetic Rats: A Histopathological and Scanning Electron Microscope (SEM) study. Int J Health Sci (Qassim). 2014 Jul;8(3):275-85. PubMed PMID: 25505863; PubMed Central PMCID: PMC4257363.
20: Parthasarathy A, Gopi V, Devi K M S, Balaji N, Vellaichamy E. Aminoguanidine inhibits ventricular fibrosis and remodeling process in isoproterenol-induced hypertrophied rat hearts by suppressing ROS and MMPs. Life Sci. 2014 Nov 18;118(1):15-26. PubMed PMID: 25445437.

Explore Compound Types